molecular formula C21H23FN4O2 B2519558 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 2034494-51-2

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No. B2519558
CAS RN: 2034494-51-2
M. Wt: 382.439
InChI Key: PGRRRNXDZPUBGH-UHFFFAOYSA-N
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Description

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H23FN4O2 and its molecular weight is 382.439. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Development

Compounds with pyrimidine and pyrrolidine structures, similar to the core of the mentioned chemical, are frequently explored for their synthetic pathways and chemical properties. For example, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, involves the synthesis of pyrimidine derivatives, highlighting the importance of such structures in developing pharmaceuticals (Butters et al., 2001).

Biological Activities and Medicinal Chemistry

Spiro[pyrrolidin-3,3'-oxindoles] and their derivatives, featuring structures related to the query compound, are known for their biological activities. Enantioselective synthesis of these derivatives has been explored for their potential in medicinal chemistry, owing to their high enantiopurity and structural diversity, which is crucial for discovering new drugs with optimized activity and specificity (Xiao-Hua Chen et al., 2009).

Antimicrobial and Antifungal Applications

The synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, as well as their fusion with thiophene rings, demonstrate the potential of such compounds in developing new antimicrobial agents. Using citrazinic acid as a starting material, various derivatives were synthesized and showed promising antibacterial and antifungal activities (A. Hossan et al., 2012).

Catalysis and Material Science

The design and synthesis of compounds involving pyridine and pyrrolidine functionalities have implications in catalysis and material science. For instance, the development of iron and cobalt complexes bearing quinoxalinyl-iminopyridines and their catalytic behavior toward ethylene reactivity represent significant contributions to the field of organometallic chemistry and catalysis (Wen‐Hua Sun et al., 2007).

Drug Discovery and Development

Compounds similar to the one are frequently analyzed for their drug discovery and development potential. The exploration of pyrrole-oxindole compounds as progesterone receptor modulators demonstrates the diverse applications of these molecular frameworks in creating therapeutic agents for conditions like endometriosis and certain types of breast cancer (A. Fensome et al., 2008).

properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-3-17-20(22)21(24-13-23-17)28-15-8-9-26(12-15)19(27)10-14-11-25(2)18-7-5-4-6-16(14)18/h4-7,11,13,15H,3,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRRRNXDZPUBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CN(C4=CC=CC=C43)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

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